
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features both an imine group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of a butylamine derivative with a trimethylsilyl-substituted aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include:
- Butylamine
- Trimethylsilyl chloride
- Base catalysts such as sodium hydride or potassium tert-butoxide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in organic synthesis.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including as enzyme inhibitors or pharmaceutical intermediates.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action for (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine would depend on its specific application. Generally, the imine group can interact with various molecular targets through nucleophilic or electrophilic interactions, while the trimethylsilyl group can provide steric protection or influence the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-amine
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-aldehyde
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-ketone
Uniqueness
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both an imine group and a trimethylsilyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propiedades
Número CAS |
56930-92-8 |
|---|---|
Fórmula molecular |
C9H21NSi |
Peso molecular |
171.35 g/mol |
Nombre IUPAC |
N-butyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C9H21NSi/c1-5-6-7-10-8-9-11(2,3)4/h8H,5-7,9H2,1-4H3 |
Clave InChI |
XMPCRGPMMXAZQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



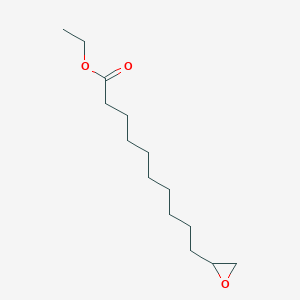
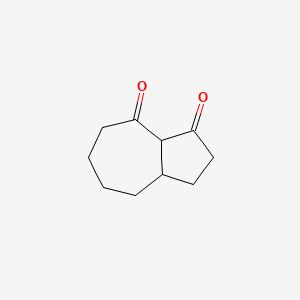
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
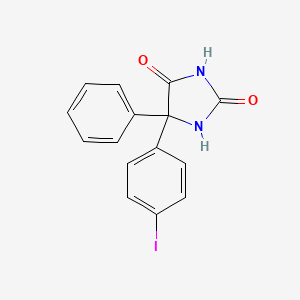
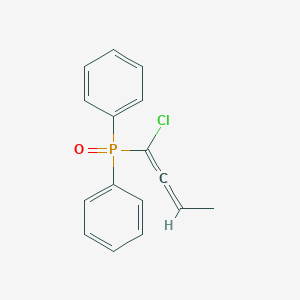
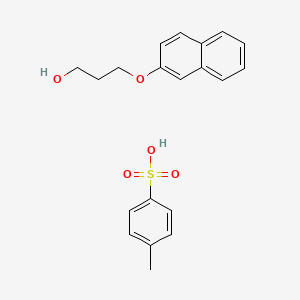
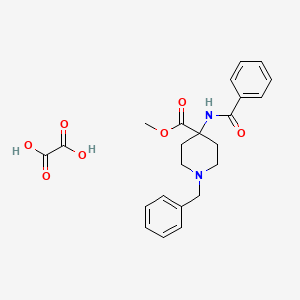
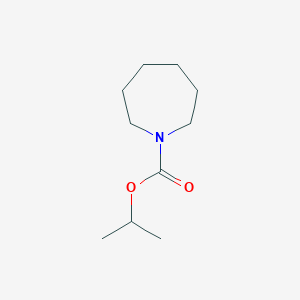
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
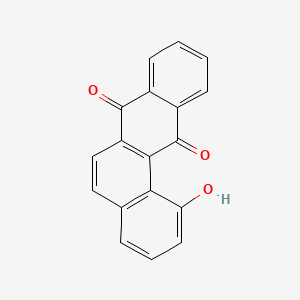
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

